molecular formula C15H17N3O4S2 B2966416 1-(3-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2191266-77-8

1-(3-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethan-1-one

Cat. No. B2966416
CAS RN: 2191266-77-8
M. Wt: 367.44
InChI Key: PYBTYZRRDYWVFH-UHFFFAOYSA-N
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Description

1-(3-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethan-1-one is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with potassium thiocyanate . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring with the formation of (HO)2C6H3CN+ (m/z 135) and m/z [M – 135]+ ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis .

Mechanism of Action

The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Safety and Hazards

A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Future Directions

The antimicrobial activity of the newly synthesized 1,3,4-thiadiazole compounds was tested, and four compounds outperformed the other produced compounds in terms of antimicrobial activity . This indicates that these chemicals might be used in the future to prevent microbial transmission .

properties

IUPAC Name

1-[3-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11(19)12-3-2-4-14(9-12)24(20,21)18-7-5-13(6-8-18)22-15-17-16-10-23-15/h2-4,9-10,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBTYZRRDYWVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

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